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A Technical Guide to the Properties and Application of the Bttaa Ligand

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Compound of Interest		
Compound Name:	Bttaa	
Cat. No.:	B1139149	Get Quote

Introduction: 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid, commonly known as **Bttaa**, is a highly effective, water-soluble ligand primarily utilized in bioorthogonal chemistry. It is recognized as a third-generation accelerating ligand for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] The principal function of **Bttaa** is to stabilize the catalytically active Cu(I) oxidation state, which both accelerates the reaction rate and protects sensitive biomolecules from oxidative damage that can be caused by copper ions.[1][2][3] This combination of enhanced kinetics and high biocompatibility makes **Bttaa** a superior alternative to earlier ligands like TBTA and THPTA, particularly for applications in living systems.

While the literature extensively details the functional advantages of **Bttaa** in bioconjugation, specific quantitative data on its intrinsic spectroscopic properties (e.g., absorption/emission maxima, quantum yields) are not a primary focus of published research. The available information centers on its performance as a catalytic component. This guide summarizes the known properties of the **Bttaa** ligand and its role in facilitating CuAAC reactions.

Core Properties of Bttaa Ligand

The defining characteristics of **Bttaa** are related to its function in accelerating and improving the biocompatibility of CuAAC reactions. Its structure, featuring two tert-butyl groups and an acetic acid moiety, provides an optimal balance of reactivity and solubility.



Property	Description	References
Molecular Formula	C19H30N10O2	
Molecular Weight	430.51 g/mol	-
Physical Form	White to off-white solid.	_
Solubility	Soluble in water, DMSO, DMF, and MeOH.	-
Primary Function	Accelerating ligand for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).	_
Key Advantages	Dramatically enhances reaction rates, maintains Cu(I) oxidation state, and suppresses cell cytotoxicity by allowing for lower copper concentrations.	_
Biocompatibility	Considered to have very high biocompatibility and very low cytotoxicity, making it suitable for in vivo and live-cell labeling experiments.	

Experimental Protocols

The primary application of **Bttaa** is in facilitating CuAAC reactions. Below is a generalized protocol for a bioconjugation reaction using **Bttaa**, synthesized from information provided in technical datasheets.

General Protocol for Bttaa-assisted CuAAC Reaction

This protocol serves as a starting point and should be optimized for specific experimental conditions.

Preparation of Stock Solutions:



- Bttaa Ligand: Prepare a stock solution of Bttaa in ddH₂O. This solution can be stored at
 -20°C. It is advisable to avoid repeated freeze-thaw cycles.
- Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in ddH₂O.
- Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh stock solution (e.g., 100 mM) in ddH₂O immediately before use.
- Reactants: Dissolve the alkyne- and azide-functionalized molecules in an appropriate reaction buffer (e.g., 100 mM sodium phosphate).
- Reaction Assembly:
 - In a suitable reaction vessel, combine the alkyne- and azide-containing molecules in the desired reaction buffer.
 - Prepare a fresh premix of CuSO₄ and Bttaa ligand. A CuSO₄:Bttaa molar ratio of 1:5 is
 often recommended as a starting point. For example, to achieve a final concentration of 2
 mM CuSO₄ and 10 mM Bttaa, mix the appropriate volumes of the stock solutions.
 - Add the CuSO₄:Bttaa premix to the solution containing the azide and alkyne reactants and mix briefly.
- Initiation and Incubation:
 - Initiate the cycloaddition reaction by adding the freshly prepared sodium ascorbate solution to the mixture. The ascorbate reduces Cu(II) to the catalytically active Cu(I) state.
 - Incubate the reaction at a suitable temperature (e.g., room temperature or 37°C) for a duration determined by reaction optimization (typically ranging from 30 minutes to several hours).

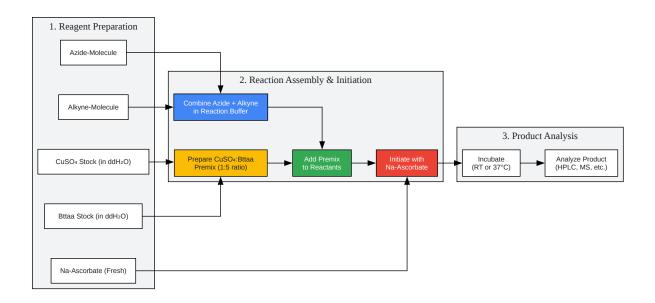
Analysis:

Analyze the formation of the triazole product using appropriate techniques such as HPLC,
 mass spectrometry, or fluorescence (if one of the reactants is a fluorogenic probe).



Visualized Workflow

The following diagram illustrates the logical workflow for performing a bioconjugation experiment using the **Bttaa** ligand to catalyze the azide-alkyne cycloaddition.



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